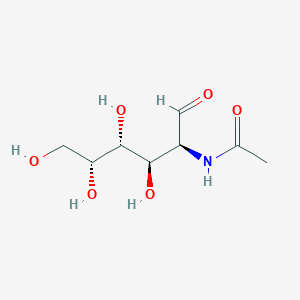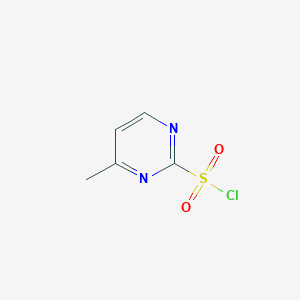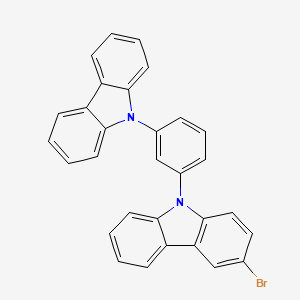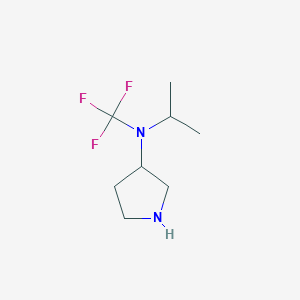
13,17,21-Trimethyltritriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17,21-Trimethyltritriacontane is a chemical compound with the molecular formula C36H74 and a molecular weight of 506.97 g/mol . It is a long-chain hydrocarbon, specifically a diterpenoid, which is a type of compound commonly found in nature . This compound is characterized by its three methyl groups attached to the 13th, 17th, and 21st carbon atoms of the tritriacontane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethyltritriacontane typically involves the alkylation of tritriacontane with methylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
13,17,21-Trimethyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) to remove double bonds or other unsaturated groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2), bromine (Br2) with appropriate catalysts
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated hydrocarbons
Scientific Research Applications
13,17,21-Trimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mechanism of Action
The mechanism of action of 13,17,21-Trimethyltritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in biological membranes or its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Tritriacontane: The parent hydrocarbon without the methyl groups.
13,17,21-Trimethylpentatriacontane: A similar compound with a longer carbon chain.
13,17,21-Trimethylnonatriacontane: Another similar compound with a different carbon chain length.
Uniqueness
13,17,21-Trimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of methylation on long-chain hydrocarbons and their applications in various fields .
Properties
CAS No. |
58668-38-5 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
13,17,21-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-10-12-14-16-18-20-22-24-28-34(3)30-26-32-36(5)33-27-31-35(4)29-25-23-21-19-17-15-13-11-9-7-2/h34-36H,6-33H2,1-5H3 |
InChI Key |
VPNSAYIYZOPVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




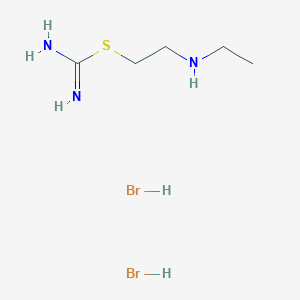
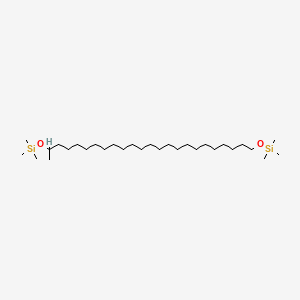
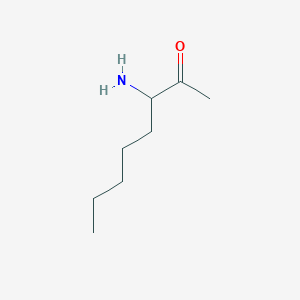
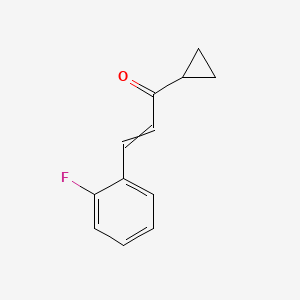
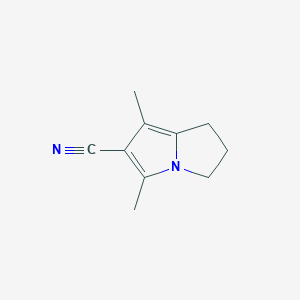

![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
